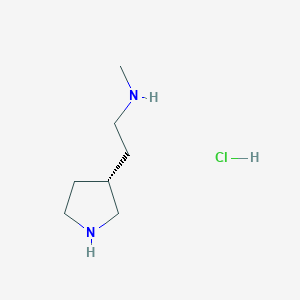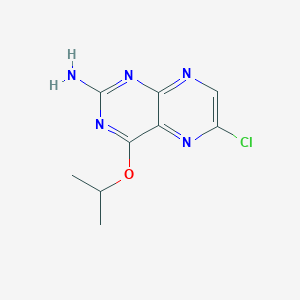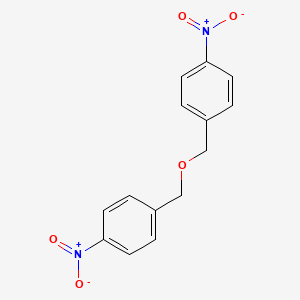
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene is an organic compound characterized by the presence of two nitro groups attached to a benzene ring, with a benzyloxy methyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl bromide with a suitable phenol derivative under basic conditions. For example, 4-nitrobenzyl bromide can react with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) to form the desired product . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzyloxy methyl group can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene involves its interaction with molecular targets through its nitro and benzyloxy groups. The nitro groups can participate in redox reactions, while the benzyloxy group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
- 1-Ethoxy-4-[(4-nitrobenzyl)oxy]benzene
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
Uniqueness
1-((4-Nitrobenzyloxy)methyl)-4-nitrobenzene is unique due to the presence of two nitro groups and a benzyloxy methyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
56679-04-0 |
|---|---|
Molekularformel |
C14H12N2O5 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
1-nitro-4-[(4-nitrophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H12N2O5/c17-15(18)13-5-1-11(2-6-13)9-21-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2 |
InChI-Schlüssel |
VJJRVNGOHNKPHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


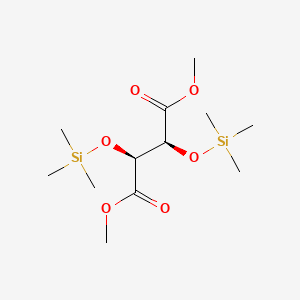
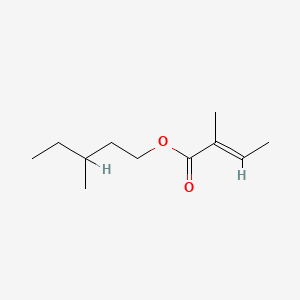
![2-Chloro-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13949389.png)
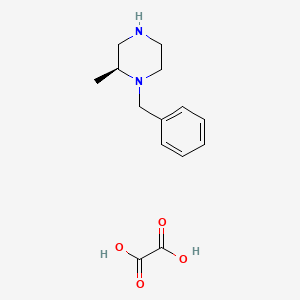
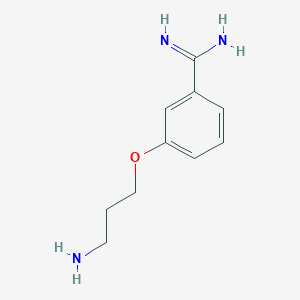

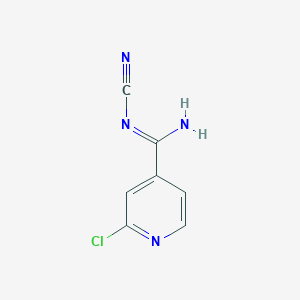
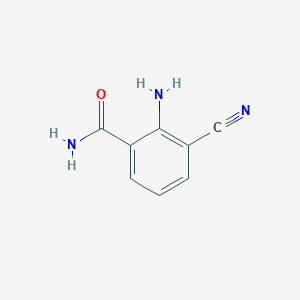
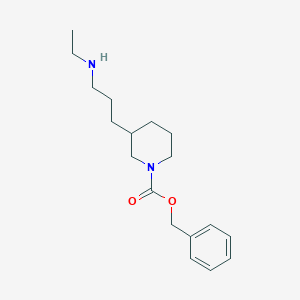
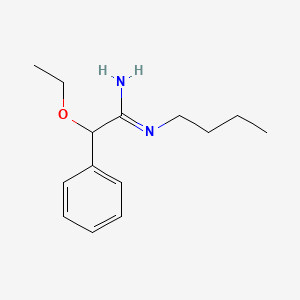
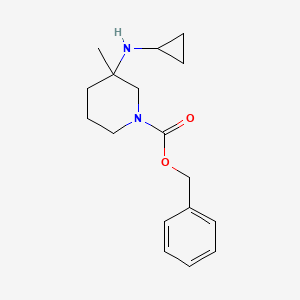
![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
